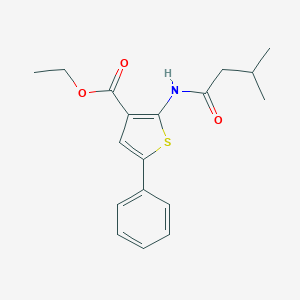
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with methoxyphenyl and methylphenyl groups, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves the condensation of appropriate anilines with anthranilic acid derivatives, followed by cyclization. One common method includes:
Condensation Reaction: Reacting 3-methoxyaniline with 4-methylanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3-(3-hydroxyphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one.
Reduction: 3-(3-methoxyphenyl)-2-(4-methylphenyl)dihydroquinazolin-4(3H)-one.
Substitution: 3-(3-nitrophenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-hydroxyphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one
- 3-(3-methoxyphenyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one
- 3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
Uniqueness
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved pharmacokinetic properties.
Propiedades
Fórmula molecular |
C22H18N2O2 |
|---|---|
Peso molecular |
342.4g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-12-16(13-11-15)21-23-20-9-4-3-8-19(20)22(25)24(21)17-6-5-7-18(14-17)26-2/h3-14H,1-2H3 |
Clave InChI |
ZZRHFPZYMXCDEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl benzoate](/img/structure/B376483.png)
![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-methylbenzoate](/img/structure/B376484.png)
![3-amino-2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B376487.png)
![3-amino-5,6-dimethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376488.png)
![3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376489.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376492.png)
![2-(4-chlorophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376493.png)
![3-amino-5-(4-methylphenyl)-2-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376494.png)

![Ethyl 2-[(diphenylacetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B376499.png)

![Ethyl 4-(4-ethoxyphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B376501.png)
![2-fluoro-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B376504.png)
![N-(3-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376505.png)
